molecular formula C11H14Cl2N2S B2859017 (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride CAS No. 2248268-06-4

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride

Cat. No.: B2859017
CAS No.: 2248268-06-4
M. Wt: 277.21
InChI Key: XUSGNYPVOKZSHB-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: is a chemical compound belonging to the thiazole derivatives family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride typically involves the following steps:

  • Formation of Thiazole Ring: : The thiazole ring is formed by cyclization reactions involving aminothiols and α-haloketones.

  • Methylation: : The thiazole ring is methylated at the 4-position to introduce the methyl group.

  • Phenylmethanamine Addition: : The phenylmethanamine moiety is introduced through a nucleophilic substitution reaction.

  • Dihydrochloride Formation: : The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can reduce the thiazole ring or the amine group.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents on the thiazole ring or the phenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Reduced thiazoles and amines.

  • Substitution: : Substituted thiazoles and phenyl derivatives.

Scientific Research Applications

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole .

  • Uniqueness: : The presence of the phenylmethanamine group and the dihydrochloride salt form contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9;;/h2-7,10H,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSGNYPVOKZSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248268-06-4
Record name (4-methyl-1,3-thiazol-2-yl)(phenyl)methanamine dihydrochloride
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